

Benzoyl-dl-phenylalanine as a potential therapeutic agent.

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Compound of Interest

Compound Name: *Benzoyl-dl-phenylalanine*

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An In-depth Technical Guide Topic: **Benzoyl-dl-phenylalanine** as a Potential Therapeutic Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Benzoyl-dl-phenylalanine is an amino acid derivative that presents a compelling case for therapeutic investigation due to the distinct and divergent biological activities of its constituent enantiomers. As a racemic mixture, its overall profile is a composite of the actions of N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine. The D-enantiomer has emerged as a potential hypoglycemic agent through its interaction with pancreatic β -cell receptors, while the L-enantiomer and its derivatives show promise in oncology and enzyme inhibition.^{[1][2][3]} Furthermore, the core structure is utilized in dermatology for its ability to inhibit key enzymes involved in pigmentation.^[4] This guide provides a comprehensive analysis of the foundational chemistry, enantiomer-specific mechanisms of action, potential therapeutic applications, and key experimental protocols relevant to the study of **Benzoyl-dl-phenylalanine**. It aims to serve as a technical resource for professionals engaged in the exploration and development of novel therapeutic agents.

Part 1: Foundational Chemistry and Properties

Introduction to N-Benzoyl-dl-phenylalanine

N-Benzoyl-dL-phenylalanine is a derivative of the amino acid phenylalanine where a benzoyl group is attached to the alpha-amino group.^[5] This modification significantly alters the molecule's physicochemical properties compared to the parent amino acid, increasing its lipophilicity and introducing a rigid, planar benzoyl moiety that can participate in various non-covalent interactions with biological targets. The "dL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.^[5]

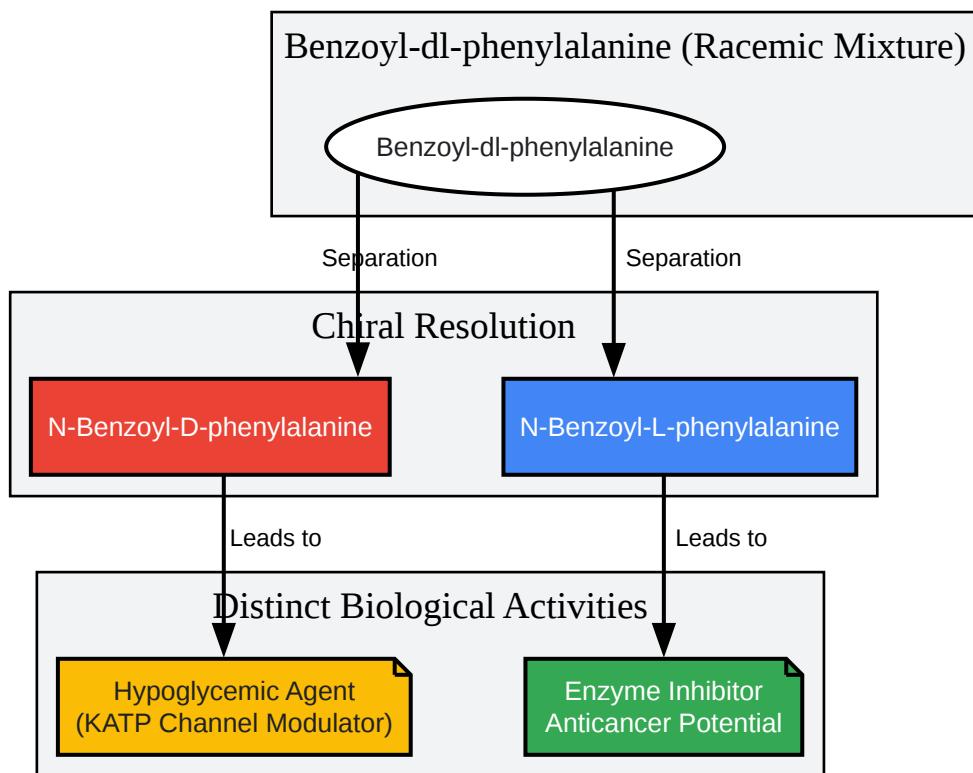
Property	Value	Source
CAS Number	2901-76-0	[4] [5]
Molecular Formula	C ₁₆ H ₁₅ NO ₃	[1] [4] [6]
Molecular Weight	269.30 g/mol	[1] [4] [6]
Appearance	White to off-white crystalline solid	[4] [5]
Melting Point	185.7-190.8 °C	[4]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and acetone.	[5]

The Critical Role of Chirality: D- vs. L-Enantiomers

Biological systems are inherently chiral, and as such, the stereochemistry of a therapeutic agent is paramount in determining its pharmacological activity. The two enantiomers of Benzoyl-phenylalanine exhibit markedly different biological profiles, making the resolution of the racemic mixture a critical step in developing a targeted therapeutic.

- N-Benzoyl-D-phenylalanine (Bz-D-Phe): This enantiomer is identified as an insulin secretagogue and a hypoglycemic agent.^[1] Its mechanism involves binding to the sulphonylurea receptor on pancreatic β -cells, a key regulator of insulin release.^[7]
- N-Benzoyl-L-phenylalanine (Bz-L-Phe): In contrast, the L-isomer shows significantly lower affinity for the sulphonylurea receptor.^[7] However, it is known to be an inhibitor of the enzyme chorismate mutase-prephenate dehydrogenase.^[3] Furthermore, derivatives of Bz-L-Phe have demonstrated promising anti-tumor activities.^[2]

This stereospecificity underscores the necessity of evaluating each enantiomer independently to harness its desired therapeutic effect and avoid potential off-target effects from the other.



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Caption: Divergent paths of **Benzoyl-dl-phenylalanine** enantiomers.

Part 2: Therapeutic Potential and Mechanisms of Action

Metabolic Disease: N-Benzoyl-D-phenylalanine as a Hypoglycemic Agent

The most well-defined therapeutic potential for a specific enantiomer is the hypoglycemic activity of N-Benzoyl-D-phenylalanine.^[1] This positions it as a candidate for the development of new treatments for type 2 diabetes.

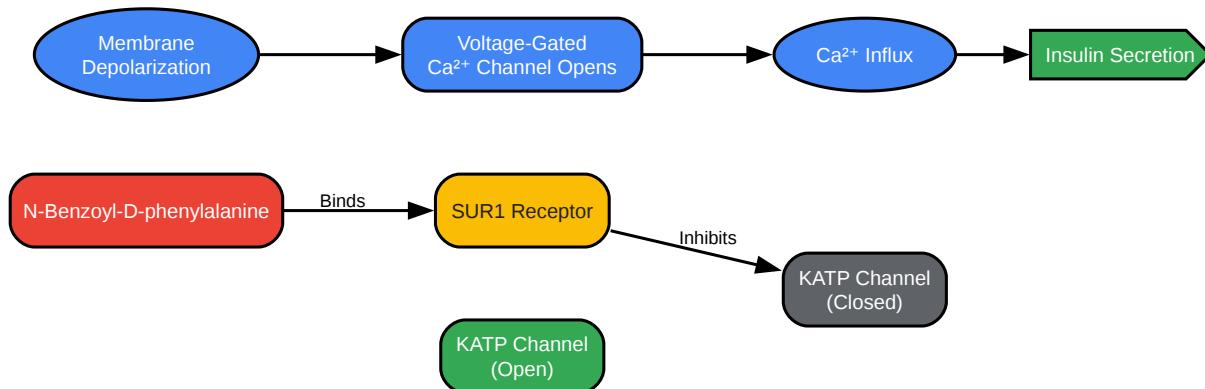
The action of N-Benzoyl-D-phenylalanine mirrors that of sulfonylurea drugs. It binds to the sulfonylurea receptor (SUR1), which is a regulatory subunit of the ATP-sensitive potassium

(KATP) channel in the plasma membrane of pancreatic β -cells.[7]

- Binding: N-Benzoyl-D-phenylalanine binds to the SUR1 subunit.
- Channel Closure: This binding event induces a conformational change that closes the KATP channel.
- Depolarization: The closure of the KATP channel prevents K^+ ions from leaving the cell, leading to a buildup of positive charge and depolarization of the cell membrane.
- Calcium Influx: The depolarization opens voltage-gated calcium channels (VGCCs).
- Insulin Secretion: The resulting influx of Ca^{2+} ions triggers the fusion of insulin-containing granules with the cell membrane, leading to the secretion of insulin into the bloodstream.[7]

It is noteworthy that in the absence of inhibitory cytosolic nucleotides like ADP, the compound does not induce complete channel inhibition, a characteristic also observed for sulfonylureas.

[7]



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Caption: N-Benzoyl-D-phenylalanine mechanism for insulin secretion.

Dermatological Applications

Benzoyl-dl-phenylalanine is utilized in topical cosmetic and dermatological formulations for its skin-lightening and texture-improving properties.[4]

The primary mechanism for its skin-lightening effect is the inhibition of tyrosinase, the rate-limiting enzyme in the biosynthesis of melanin.[4] By inhibiting tyrosinase, **Benzoyl-dl-phenylalanine** effectively reduces the production of melanin in the skin, which can help in treating hyperpigmentation and promoting a more even skin tone. Its ability to enhance skin penetration makes it particularly suitable for topical applications.[4]

Antimicrobial and Antifungal Activity

Research has also explored the potential of N-benzoyl amino acids as antimicrobial agents.

- Antifungal: Studies have demonstrated that N-benzoyl amino acid derivatives possess antifungal activity against filamentous fungi such as *Fusarium temperatum* and *Aspergillus fumigatus*.[8]
- Antibacterial (Computational): A computational study identified para-(benzoyl)-phenylalanine as a high-affinity potential inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[9] LpxC is essential for the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria. Inhibiting this enzyme could compromise the bacterial membrane's integrity, suggesting a potential therapeutic strategy against infections like leptospirosis.[9]

Oncology

While research is in early stages, derivatives of benzoyl-phenylalanine have shown potential in oncology.

- Prostate Cancer: A phenylalanine dipeptide derivative, Matijin-Su [N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol], has been shown to inhibit the growth and metastasis of prostate cancer cells.[2]
- Breast Cancer (Computational): A separate study synthesized and investigated p-benzoyl-phenylalanine as a potential inhibitor of the human estrogen receptor alpha (hER α), a key target in the treatment of some breast cancers. Molecular docking and dynamics simulations suggested a high binding affinity and stable complex formation.[10]

Part 3: Experimental Protocols and Methodologies

Protocol: Synthesis of N-Benzoyl-dl-phenylalanine

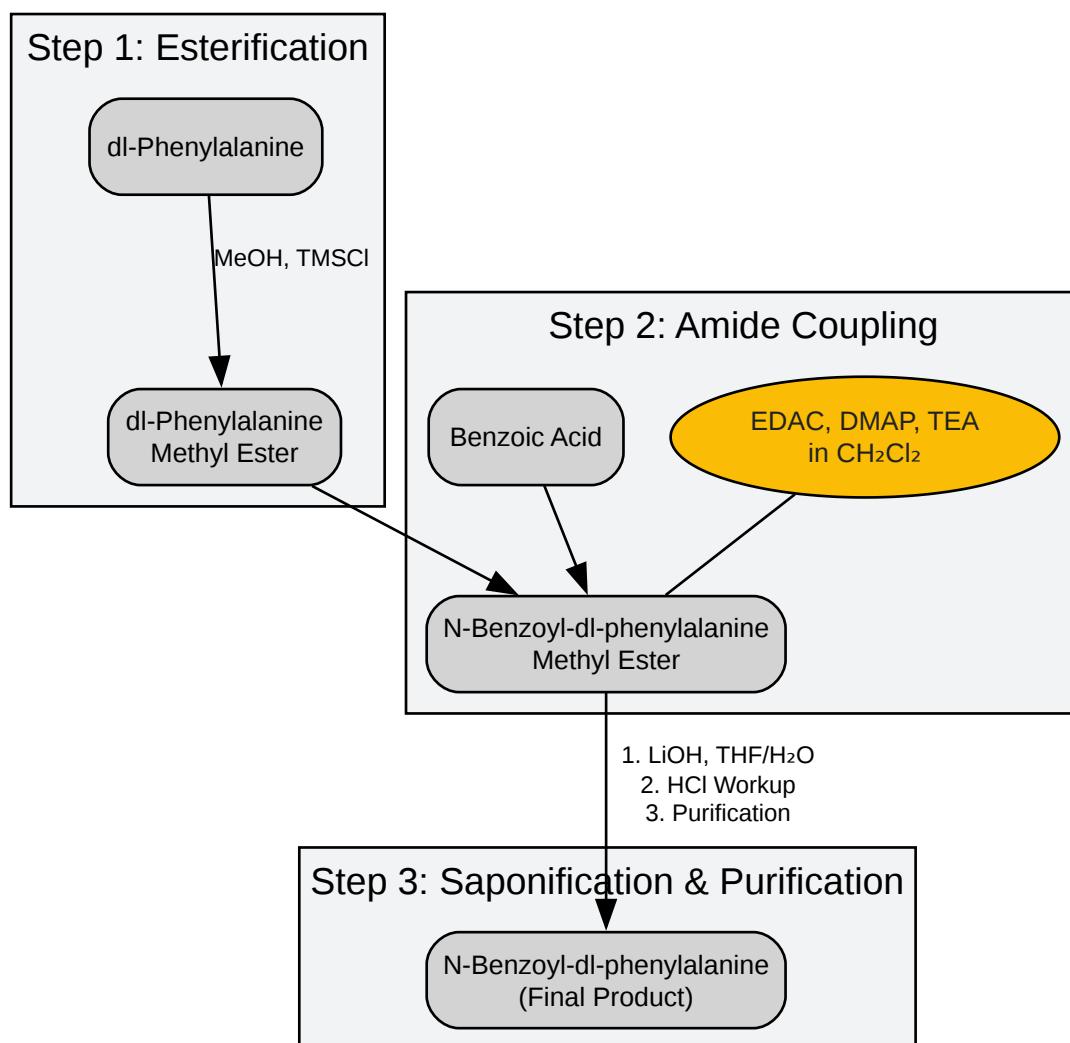
This protocol is adapted from methodologies for synthesizing N-benzoyl amino acids via a carbodiimide-mediated coupling reaction.^[8] The causality behind this choice is the high efficiency and relatively mild conditions of carbodiimide coupling, which minimizes side reactions like racemization when starting with a pure enantiomer (though for dl-synthesis, this is not a concern).

Objective: To synthesize N-**Benzoyl-dl-phenylalanine** from dl-phenylalanine methyl ester and benzoic acid.

Step-by-Step Methodology:

- Esterification of Phenylalanine:
 - a. Suspend dl-phenylalanine (1 mmol) in methanol (5 mL).
 - b. Add trimethylsilyl chloride (TMSCl) (2 mmol) to the solution. Rationale: TMSCl reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification of the carboxylic acid to the methyl ester.
 - c. Stir the solution for 12 hours at room temperature.
 - d. Evaporate the solvent under reduced pressure. The resulting dl-phenylalanine methyl ester hydrochloride is used without further purification.
- Amide Coupling:
 - a. Dissolve the dl-phenylalanine methyl ester hydrochloride (1 mmol), benzoic acid (1 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol) in dichloromethane (CH₂Cl₂, 10 mL). Rationale: DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction.
 - b. Add triethylamine (TEA, 2 mmol) to neutralize the hydrochloride salt and the carboxylic acid.

- c. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol) to the solution. Rationale: EDAC is a water-soluble carbodiimide that activates the carboxylic acid group of benzoic acid, making it susceptible to nucleophilic attack by the amino group of the phenylalanine ester.
- d. Stir the reaction mixture at room temperature overnight.
- Work-up and Saponification:
 - a. Dilute the reaction with CH_2Cl_2 (20 mL) and wash with saturated aqueous NH_4Cl solution, followed by brine.
 - b. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude N-**Benzoyl-dl-phenylalanine** methyl ester.
 - c. Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.
 - d. Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Rationale: LiOH performs saponification, hydrolyzing the methyl ester back to a carboxylic acid to yield the final product.
 - e. Acidify the mixture with 1M HCl to pH ~2-3 and extract with ethyl acetate.
- Purification:
 - a. Dry the combined organic extracts, concentrate, and purify the residue by column chromatography (e.g., hexane-ethyl acetate gradient) or recrystallization to yield pure N-**Benzoyl-dl-phenylalanine**.^[8]



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Caption: Workflow for the synthesis of **N-Benzoyl-dl-phenylalanine**.

Part 4: The Broader Context: Benzoyl-Phenylalanine Derivatives as Research Tools

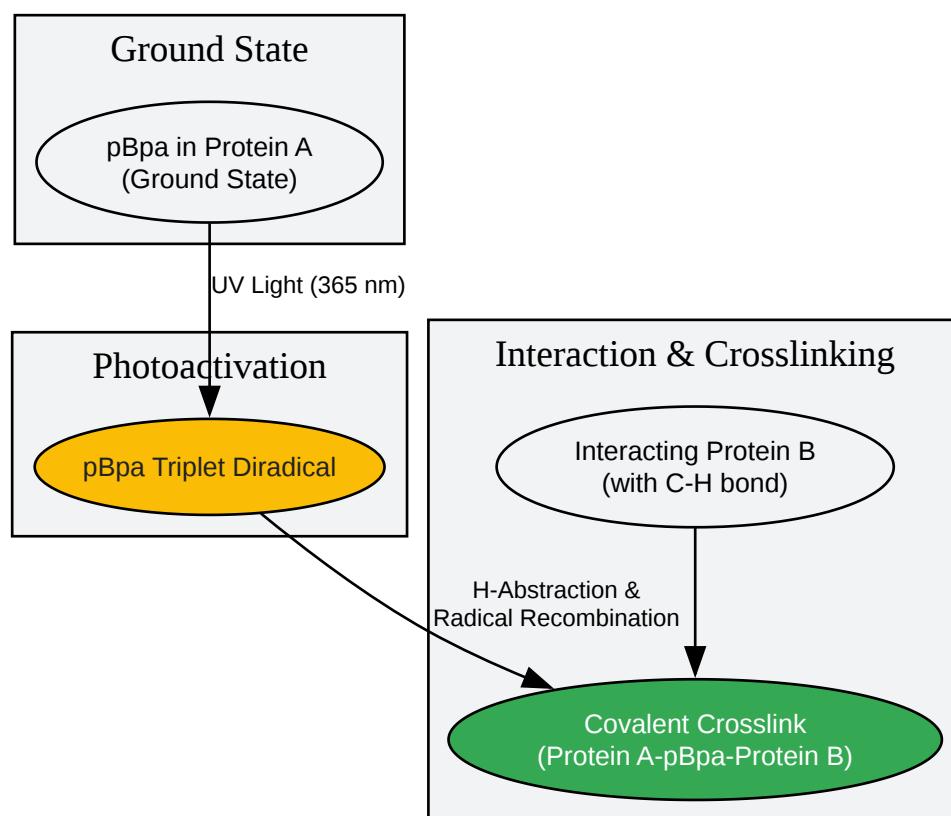
Beyond direct therapeutic applications, the benzoyl-phenylalanine scaffold is a cornerstone of chemical biology research, particularly in the form of p-Benzoyl-L-phenylalanine (pBpa).

p-Benzoyl-L-phenylalanine (pBpa): A Tool for Photo-Affinity Labeling

pBpa is an unnatural amino acid that can be genetically encoded into proteins in response to an amber stop codon (TAG).^[11] Its key feature is the benzophenone group, which is photoreactive. This property allows pBpa to be used as a "photo-crosslinker" to covalently trap protein-protein interactions (PPIs) in vitro and in living cells.^{[12][13]}

- Incorporation: pBpa is incorporated at a specific site within a "bait" protein.
- Irradiation: The system is exposed to UV light (typically 350-365 nm).
- Activation: The benzophenone carbonyl undergoes an n to π^* electronic transition to form a highly reactive triplet diradical species.^[12]
- Covalent Capture: This diradical can abstract a hydrogen atom from a nearby C-H bond on an interacting "prey" protein. The subsequent radical recombination forms a stable, covalent carbon-carbon bond, permanently linking the two proteins.^[12]

This technique is invaluable for identifying transient or weak PPIs and for mapping interaction interfaces within their native cellular environment.^[14]



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